N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a hydroxy-oxo-phenyl-dihydropyrimidinyl group, and a sulfanylacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorophenylamine with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-2-thiol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: shares structural similarities with other compounds containing chlorophenyl, hydroxy-oxo-phenyl-dihydropyrimidinyl, and sulfanylacetamide groups.
Sodium Picosulfate: A related compound used as a laxative, featuring a similar sulfanylacetamide moiety.
Methyl Benzoate: A volatile organic compound with a benzoate structure, used as a fumigant.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClN3O3S |
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Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-(4-hydroxy-6-oxo-1-phenylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H14ClN3O3S/c19-12-6-8-13(9-7-12)20-16(24)11-26-18-21-15(23)10-17(25)22(18)14-4-2-1-3-5-14/h1-10,23H,11H2,(H,20,24) |
InChI Key |
MIFFYVXHRKWOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCC(=O)NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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